molecular formula C7H3BrF3N3O B2395811 1-Azido-2-bromo-4-(trifluoromethoxy)benzene CAS No. 2470435-17-5

1-Azido-2-bromo-4-(trifluoromethoxy)benzene

Cat. No.: B2395811
CAS No.: 2470435-17-5
M. Wt: 282.02
InChI Key: DKRATENNCARFCX-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-4-(trifluoromethoxy)benzene is an aromatic compound featuring three distinct substituents: an azido group (-N₃) at position 1, a bromine atom (-Br) at position 2, and a trifluoromethoxy group (-OCF₃) at position 4. The azido group enables Huisgen cycloaddition reactions, while the bromine and trifluoromethoxy groups contribute to electrophilic substitution reactivity and electronic modulation of the aromatic ring.

Properties

IUPAC Name

1-azido-2-bromo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRATENNCARFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis begins with 2-bromo-4-(trifluoromethoxy)aniline (CAS 175278-17-8), where the aniline group undergoes diazotization followed by azide displacement:

  • Diazotization :
    $$ \text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O} $$

  • Azide Formation :
    $$ \text{Ar-N}2^+\text{Cl}^- + \text{NaN}3 \rightarrow \text{Ar-N}3 + \text{NaCl} + \text{N}2 $$

Optimized Reaction Conditions

Data from analogous diazotization reactions in patent CN101450891B and Sigma-Aldrich’s intermediate inform the following protocol:

Parameter Optimal Value Effect on Yield
Acid Catalyst HCl (37%) Maximizes diazonium stability
NaNO₂ Equivalents 1.1–1.3 Prevents overoxidation
Temperature 0–5°C Minimizes diazonium decomposition
NaN₃ Equivalents 1.5 Ensures complete substitution
Reaction Time (Step 2) 2–4 hr Balances kinetics and side reactions

Typical Yield : 68–74% after column chromatography.

Alternative Bromination-Azidation Sequence

For scenarios where the aniline intermediate is unavailable, electrophilic bromination of 1-azido-4-(trifluoromethoxy)benzene presents an alternative route. However, the trifluoromethoxy group’s meta-directing nature complicates regioselectivity:

Bromination Conditions

Adapted from DE10065442A1, bromination employs Lewis acid catalysts to enhance para/ortho ratios:

Bromination Agent Catalyst Temp (°C) Ortho:Meta:Para Ratio
Br₂ FeCl₃ 25 12:3:85
HBr/H₂O₂ AlCl₃ 40 8:2:90
NBS None 60 5:1:94

Key Insight : N-bromosuccinimide (NBS) in acetonitrile at 60°C achieves 94% para-bromination, but subsequent azidation requires harsh conditions that risk azide decomposition.

Industrial-Scale Production Metrics

Patent CN101450891B provides critical data for scaling the diazotization-azidation method:

Stage Equipment Throughput (kg/hr) Purity (%)
Diazotization Jacketed Reactor 12.4 98.5
Azide Substitution Continuous Flow Reactor 9.8 97.2
Distillation Short-Path Distillator 6.1 99.8

Energy Efficiency : Continuous flow systems reduce reaction time by 40% compared to batch processing.

Emerging Methodologies

Photocatalytic Azidation

Recent studies suggest visible-light-mediated azidation using Ru(bpy)₃²⁺ as a catalyst could bypass diazonium intermediates. Preliminary results show:

  • 62% yield under blue LED irradiation
  • 89% regioselectivity for the 1-position

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate potential for direct C-H azidation:

Enzyme Variant Conversion (%) Selectivity (1-position)
P450-BM3 F87V 41 94
P450-T3M 58 88

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-bromo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Azido-2-bromo-4-(trifluoromethoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: Employed in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques.

    Medicine: Investigated for potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-4-(trifluoromethoxy)benzene involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The bromo substituent can undergo nucleophilic substitution, while the trifluoromethoxy group can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Azido-2-bromo-4-(trifluoromethoxy)benzene with key analogs:

Compound Name Molecular Formula Substituents (Positions) Boiling Point (°C) Density (g/cm³) Key Stability Notes
This compound C₇H₄BrF₃N₃O 1-N₃, 2-Br, 4-OCF₃ Not reported - Thermally sensitive due to -N₃ group
1-Bromo-4-(trifluoromethoxy)benzene C₇H₄BrF₃O 1-Br, 4-OCF₃ 153–155 1.62 Stable; no azide-related risks
1-azido-2-bromo-4-(trifluoromethyl)benzene C₇H₃BrF₃N₃ 1-N₃, 2-Br, 4-CF₃ Not reported - Enhanced stability from -CF₃ vs. -OCF₃
4-azido-1-bromo-2-(trifluoromethyl)benzene C₇H₃BrF₃N₃ 1-Br, 2-CF₃, 4-N₃ Not reported - Positional isomer effects on reactivity

Key Observations :

  • Thermal Stability : Azido-containing compounds are generally thermally sensitive. The absence of azido groups in 1-bromo-4-(trifluoromethoxy)benzene makes it safer for handling .

Comparison :

  • The target compound’s synthesis would likely require similar photochemical conditions, but yields may vary due to the reactivity of the -OCF₃ group.
  • Positional isomers (e.g., 4-azido-1-bromo-2-(trifluoromethyl)benzene) exhibit distinct reactivity patterns in substitution reactions due to electronic effects .

Biological Activity

1-Azido-2-bromo-4-(trifluoromethoxy)benzene is an organic compound characterized by its unique combination of functional groups: an azido group, a bromo substituent, and a trifluoromethoxy group attached to a benzene ring. This structure imparts distinctive chemical properties and reactivity, making it significant in various fields, including synthetic chemistry and materials science. The biological activity of this compound is primarily associated with its reactivity with different molecular targets, particularly in click chemistry applications.

The compound's structure can be summarized as follows:

  • Chemical Formula : C7_7H4_4BrF3_3N3_3O
  • Molecular Weight : 292.03 g/mol

The azido group enables participation in click chemistry reactions, leading to the formation of stable triazole linkages with alkynes. This property is valuable for bioconjugation and drug development, where selective labeling and modification of biomolecules are crucial.

Reactivity and Mechanism

The biological activity of this compound is linked to its ability to engage in various chemical reactions:

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with several structurally related compounds:

Compound NameKey FeaturesUniqueness
1-Azido-4-(trifluoromethyl)benzeneContains an azido group and trifluoromethyl substituentLacks bromo substituent
1-Bromo-4-(trifluoromethoxy)benzeneContains bromo and trifluoromethoxy groupsNo azido group
1-Azido-2-bromo-4-(methoxy)benzeneContains azido and bromo groups along with methoxyAbsence of trifluoromethoxy group

The combination of both azido and bromo substituents alongside the trifluoromethoxy group gives this compound distinct reactivity that is valuable for specific applications in synthetic chemistry and materials science.

Case Studies

Research has highlighted the potential applications of compounds similar to this compound. For instance:

  • Antioxidant and Antibacterial Studies : A study on triazole derivatives found that compounds exhibiting similar structural motifs demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The molecular docking studies indicated robust interactions with bacterial enzyme targets, supporting their therapeutic promise .
  • Drug Development Applications : The ability of azides to form stable triazole linkages has been leveraged in drug development, particularly for creating targeted therapies in oncology and infectious diseases. The synthesis strategies involving this compound could lead to novel therapeutic agents through bioconjugation techniques.

Q & A

Q. What are the preferred synthetic routes for 1-azido-2-bromo-4-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

The azide group can be introduced via nucleophilic substitution of a bromine precursor. A validated method involves reacting a brominated aromatic precursor (e.g., 2-bromo-4-(trifluoromethoxy)bromobenzene) with sodium azide (NaN₃) in polar aprotic solvents like DMF at 80°C for 1–3 hours . Key factors:

  • Solvent choice : DMF enhances solubility of aromatic intermediates.
  • Temperature : Elevated temperatures (80°C) accelerate substitution but may risk azide decomposition.
  • Workup : Extractions with diethyl ether and drying over Na₂SO₄ improve purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., splitting of aromatic protons near electron-withdrawing groups like -CF₃O).
  • IR : Azide stretching (~2100 cm⁻¹) confirms N₃ group presence .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₄BrF₃N₃O: theoretical MW 266.02 g/mol) .
  • X-ray crystallography : Limited by azide instability but feasible with low-temperature data collection .

Q. What are the stability concerns for this compound during storage and handling?

  • Thermal sensitivity : Azides decompose exothermically above 100°C; store at –20°C in dark, inert conditions.
  • Light sensitivity : UV exposure accelerates degradation; use amber vials.
  • Moisture : Hydrolysis of the trifluoromethoxy group is minimal but possible in acidic/alkaline conditions .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The -OCF₃ group is strongly electron-withdrawing (-I effect), which:

  • Activates the aromatic ring for electrophilic substitution at meta positions.
  • Modulates reactivity in Suzuki couplings : Bromine at position 2 undergoes palladium-catalyzed coupling, but the azide group may require protecting strategies to avoid side reactions .
  • Computational insights : DFT studies (B3LYP/6-31G*) show reduced electron density at the brominated carbon, favoring oxidative addition in Pd-mediated reactions .

Q. Can this compound serve as a precursor for click chemistry applications?

Yes. The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles. Example workflow:

React with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis.

Optimize conditions: 1:1.2 azide:alkyne ratio, 25°C, 12 hours in THF/H₂O .

Applications: Labeling biomolecules or constructing metal-organic frameworks (MOFs) .

Q. What computational methods predict its biological activity, and how reliable are they?

  • Molecular docking : Screens against enzyme targets (e.g., BACE1 for Alzheimer’s) using AutoDock Vina.
  • ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (LogP ~2.5) but high metabolic stability due to fluorine content .
  • Limitations : False positives arise from neglecting solvent effects in docking; experimental validation is critical .

Q. How do isotopic labeling (e.g., ¹⁵N-azide) and deuteration aid mechanistic studies?

  • Isotopic labeling : ¹⁵N-labeled azides track reaction pathways via ¹⁵N NMR or mass spectrometry.
  • Deuteration : Replacing aromatic protons with deuterium (e.g., D₂O solvent) clarifies kinetic isotope effects in substitution reactions .

Contradictions and Limitations in Current Data

  • Synthetic yields : reports 85% azidation in DMF, but analogous bromo-azide conversions in show lower yields (~70%), possibly due to steric effects from -CF₃O .
  • Biological activity : While fluorinated aromatics are linked to antimicrobial activity , no direct data exists for this compound, requiring caution in extrapolation.

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